molecular formula C4H6N2OS B1489720 4(5H)-Thiazolone, 2-(methylamino)- CAS No. 16312-19-9

4(5H)-Thiazolone, 2-(methylamino)-

Cat. No.: B1489720
CAS No.: 16312-19-9
M. Wt: 130.17 g/mol
InChI Key: DDHGVUYPMIUDTI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 4(5H)-Thiazolone, 2-(methylamino)- possesses multiple systematic names that reflect its structural characteristics and tautomeric nature. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as 2-methylimino-1,3-thiazolidin-4-one. Alternative systematic names include 2-(methylamino)-1,3-thiazol-4(5H)-one and 2-(methylamino)thiazol-4(5H)-one, which emphasize different aspects of its ring system and substitution pattern.

The Chemical Abstracts Service has assigned the registry number 16312-19-9 to this compound, providing a unique identifier for chemical databases and literature searches. The molecular formula C4H6N2OS reflects the presence of four carbon atoms, six hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 130.165 atomic mass units. The compound belongs to the broader classification of thiazolones, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within the ring structure.

The nomenclature complexity arises from the compound's ability to exist in multiple tautomeric forms, leading to different naming conventions depending on the predominant structural form. The designation "4(5H)-thiazolone" indicates that the compound exists primarily in the form where position 4 bears the carbonyl group and position 5 contains a hydrogen atom. This tautomeric preference has been confirmed through various analytical techniques and computational studies.

Properties

IUPAC Name

2-methylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-5-4-6-3(7)2-8-4/h2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHGVUYPMIUDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507460
Record name 2-(Methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16312-19-9
Record name 2-(Methylamino)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(methylamino)-4,5-dihydro-1,3-thiazol-4-one
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Preparation Methods

Starting Materials

Reaction Conditions

  • The reaction typically occurs in an alcoholic solvent such as methanol or absolute ethanol.
  • A base catalyst such as sodium methoxide or anhydrous sodium acetate is used to facilitate cyclization.
  • Reflux conditions are commonly employed to drive the reaction to completion.
  • Reaction times vary depending on the nature of the bromoester and substituents but generally range from several hours to overnight.

Reaction Mechanism Overview

  • Nucleophilic attack : The sulfur atom of 1-methylthiourea attacks the electrophilic carbon of the α-bromoester.
  • Cyclization : Intramolecular nucleophilic attack by the amino group on the ester carbonyl leads to ring closure forming the thiazolone core.
  • Elimination : Loss of a halide ion finalizes the formation of the thiazolone ring.

Example Synthesis Protocols

Step Reagents & Conditions Outcome
1 1-Methylthiourea + 2-bromoester (e.g., methyl 2-bromoacetate) Formation of intermediate
2 Reflux in methanol with sodium methoxide or reflux in ethanol with sodium acetate Cyclization to 2-(methylamino)-thiazol-4(5H)-one derivative
3 Isolation and purification by crystallization or chromatography Pure 4(5H)-Thiazolone, 2-(methylamino)- compound

Note: Variations in the ester substituent (methyl, ethyl, propyl, etc.) allow for modification at the 5-position of the thiazolone ring, influencing the properties of the final compound.

Research Findings on Preparation and Structural Confirmation

  • Spectroscopic Characterization : The synthesized 2-(methylamino)-thiazol-4(5H)-one derivatives are confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Key spectral features include:
    • IR absorption bands for C=O stretching around 1728–1681 cm^-1.
    • NH stretching vibrations near 3430 cm^-1.
    • ^1H NMR signals for the methylamino group and ring protons consistent with the assigned structure.
  • Yields : Reported yields for these syntheses typically range from moderate to high (59%–94%), depending on the substituents and reaction conditions.

Comparative Table of Preparation Conditions for Various 2-(Substituted Amino)-thiazol-4(5H)-ones

Compound Substituent at 2-Position Haloester Used Solvent Catalyst/Base Temperature Yield (%) Reference
Methylamino (target compound) Methyl 2-bromoacetate Methanol/Ethanol Sodium methoxide / Sodium acetate Reflux 60–85
Isopropylamino Various 2-bromoesters Methanol Sodium methoxide Reflux 70–90
Allylamino α-Monochloroacetic acid or ethyl α-bromoacetate Ethanol Sodium acetate Reflux 59–94

Additional Notes on Synthetic Modifications

  • Larger hydrophobic substituents on the amino group (e.g., isopropyl) have been synthesized to enhance biological activity, indicating the synthetic route's versatility.
  • The method allows for the introduction of various substituents at the 5-position by choosing different haloesters, enabling structure-activity relationship studies.
  • The reaction conditions can be fine-tuned (choice of base, solvent, temperature) to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(5H)-Thiazolone, 2-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolone ring to thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolones, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

4(5H)-Thiazolone derivatives have shown considerable promise in pharmaceutical applications. The compound’s structure allows for significant modifications that can enhance its biological activity. Notably, derivatives of thiazolone have been investigated for their antimicrobial properties, particularly against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These properties are attributed to the compound's ability to interact with bacterial enzymes critical for cell wall synthesis.

Case Studies

  • A study demonstrated that thiazolone derivatives exhibited significant antimicrobial activity against various pathogens, suggesting their potential as new antibiotic agents.
  • Another research focused on the synthesis of novel thiazolone derivatives that showed inhibitory activity against enzymes involved in glucocorticoid metabolism, indicating their potential use in cancer treatment by modulating tumor cell proliferation .

Anticancer Properties

The anticancer potential of 4(5H)-Thiazolone, 2-(methylamino)- is notable. Thiazolone derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The thiazolidin-4-one scaffold has been identified as a promising structure for developing multi-target inhibitors that can disrupt multiple pathways involved in tumor growth.

Key Findings

  • Research indicates that thiazolidin-4-one derivatives can inhibit key enzymes involved in cancer progression, leading to reduced tumor growth and metastasis .
  • A specific derivative demonstrated potent anticancer activity against primary chronic lymphocytic leukemia cells, showcasing a therapeutic window significantly higher than that of normal cells .

Antifungal and Antiviral Activities

In addition to antibacterial and anticancer applications, 4(5H)-Thiazolone derivatives have shown antifungal and antiviral properties. For instance, synthesized thiazolin-4-one derivatives were tested against various strains of Candida, with some compounds exhibiting antifungal activity over 500 times more potent than fluconazole .

Research Highlights

  • The antifungal efficacy was linked to the compounds' ability to inhibit fungal enzymes such as lanosterol 14α-demethylase, essential for ergosterol biosynthesis in fungi .
  • Thiazolone derivatives have also been reported to possess antiviral activities, although specific mechanisms require further exploration.

Enzyme Inhibition Studies

The interaction of 4(5H)-Thiazolone with various enzymes has been a focal point of research. Studies have shown that modifications at the amino group can significantly affect the binding affinity and selectivity towards specific enzymes.

Enzyme Inhibition Insights

  • Compounds derived from 2-(methylamino)thiazol-4(5H)-one were evaluated for their inhibitory effects on 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2), which play crucial roles in glucocorticoid metabolism .
  • Selective inhibition of these enzymes could lead to novel therapeutic strategies for conditions such as obesity and metabolic syndrome by regulating cortisol levels within tissues .

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 2-(methylamino)- involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position of the thiazolone ring is pivotal for modulating biological activity. Below is a comparative analysis of substituents:

Compound 2-Position Substituent Key Biological Activity Molecular Weight (g/mol) Reference ID
2-(Methylamino)-thiazolone Methylamino 11β-HSD1 inhibition, Antifungal ~116 (base structure)
2-(Adamantylamino)-thiazolone Adamantylamino Enhanced 11β-HSD1 inhibition (hydrophobic interaction) ~345 (estimated)
2-(Phenylamino)-thiazolone (MMPT) Phenylamino Anticancer (P-glycoprotein-independent apoptosis) ~265 (estimated)
2-(Naphthalen-1-ylamino)-thiazolone (9b) Naphthylamino Antifungal (highest activity in class) ~280 (estimated)
2-Imino-thiazolidinone Imino Base scaffold; moderate bioactivity 116.14

Key Observations :

  • Hydrophobic Groups (e.g., adamantyl, naphthyl): Enhance enzyme binding via hydrophobic interactions but may reduce solubility .
  • Aromatic Groups (e.g., phenyl, naphthyl): Improve DNA intercalation and anticancer activity but increase molecular weight .
  • Small Alkyl Groups (e.g., methyl): Balance potency and pharmacokinetics, making 2-(methylamino)- derivatives suitable for central nervous system targets due to better blood-brain barrier penetration .

C5 Substitution and Electronic Effects

Substituents at the C5 position further modulate activity:

  • 5-Benzylidene Derivatives (e.g., MMPT, DBPT): Exhibit strong anticancer effects via JNK-dependent apoptosis .
  • Furan-Based Substituents : Electron-rich heterocycles (e.g., 5-(2-furanylmethylene)) improve antifungal activity but may reduce metabolic stability .

Mechanistic Divergence

  • Antifungal vs. Anticancer Activity: While 2-(methylamino)- and 2-(naphthylamino)-thiazolones target fungal cells , phenylamino derivatives like MMPT act on cancer cells via non-P-glycoprotein pathways .
  • Enzyme Selectivity: Adamantylamino derivatives show higher selectivity for 11β-HSD1 over 11β-HSD2 compared to methylamino analogs .

Biological Activity

4(5H)-Thiazolone, 2-(methylamino)- is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

4(5H)-Thiazolone, 2-(methylamino)- is characterized by a thiazole ring structure, which is known for its significant biological activity. The synthesis of this compound typically involves the modification of thiazole derivatives through various chemical reactions, including nucleophilic substitutions and condensation reactions. Recent studies have focused on synthesizing derivatives with enhanced biological properties by varying substituents at the nitrogen atom of the thiazole ring .

Biological Activities

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including 4(5H)-thiazolone compounds, exhibit potent antimicrobial properties. For instance, synthesized thiazolone derivatives have shown significant efficacy against various strains of bacteria and fungi. In one study, compounds were tested against Candida strains, revealing some derivatives to be over 500-fold more active than fluconazole, a common antifungal agent .

2. Antitumor Properties

The antitumor activity of thiazolone derivatives has been extensively studied. Compounds derived from 4(5H)-thiazolone have demonstrated inhibitory effects on tumor growth and metastasis in various cancer models. For example, specific derivatives have been identified as selective inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in cortisol metabolism and is implicated in cancer progression .

3. Enzyme Inhibition

The mechanism of action for many thiazolone derivatives involves the inhibition of key enzymes related to metabolic disorders and cancer. Studies have shown that 2-(methylamino)thiazol-4(5H)-one derivatives can inhibit both isoforms of 11β-HSD, indicating their potential in treating conditions like Cushing's syndrome and metabolic syndrome . The inhibitory activity varies with structural modifications; for example, methyl derivatives were found to be weaker inhibitors compared to their allyl analogs .

Case Studies

Several case studies illustrate the biological efficacy of 4(5H)-thiazolone derivatives:

  • Antifungal Activity : A study reported the synthesis of new thiazolin-4-one derivatives that exhibited high antifungal activity against Candida species. The most effective compounds showed IC50 values significantly lower than standard treatments .
  • Antitumor Effects : In vitro studies demonstrated that specific thiazolone analogs inhibited the proliferation of MDA-MB-231 breast cancer cells by downregulating angiogenesis markers such as VEGF and MMP-9 .

Data Summary

Biological Activity Description Efficacy
AntimicrobialActive against bacterial and fungal strains>500-fold more active than fluconazole
AntitumorInhibits tumor growth via enzyme inhibitionSignificant in breast cancer models
Enzyme InhibitionInhibits 11β-HSD1 and 11β-HSD2Varies with structural modifications

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(5H)-Thiazolone, 2-(methylamino)-
Reactant of Route 2
4(5H)-Thiazolone, 2-(methylamino)-

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